Amg-221

概要

説明

AMG-221は、11β-ヒドロキシステロイド脱水素酵素タイプ1(11β-HSD1)の強力かつ選択的な阻害剤です。この酵素は、不活性なコルチゾンを活性なコルチゾールに変換する際に重要な役割を果たしており、様々な代謝プロセスに関与しています。 This compoundは、食事誘発性肥満モデルにおいて、血糖値とインスリンレベルの低下、および体重の減少に有望な結果を示しています .

準備方法

AMG-221の合成には、不斉経路が関与します。一方法は、キラルなトリメチルシリルシアノヒドリンを出発物質として使用し、もう一方はそのエナンチオマーを使用します。置換アプローチは、アミンを出発物質とする6段階のシーケンスを含み、構成の正味の反転によってthis compoundが生成されます。 環化アプローチは、キラルなα-ヒドロキシ酸とチオ尿素からthis compoundを2段階で合成し、構成の正味の保持をもたらします .

化学反応の分析

AMG-221は、以下のものを含む様々な化学反応を起こします。

酸化: 酸化剤を用いてthis compoundをその酸化形に変換します。

還元: 還元反応によってthis compoundをその還元形に変換できます。

置換: this compoundは、置換反応を起こし、1つの官能基が別の官能基に置き換わる場合があります。

これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための様々な求核剤が含まれます。 生成される主な生成物は、使用される特定の反応条件と試薬によって異なります .

科学的研究の応用

Diabetes Treatment

AMG 221 has entered clinical trials targeting type 2 diabetes. Its mechanism involves inhibiting the conversion of cortisone to active cortisol in adipose tissue, thereby potentially reducing insulin resistance and improving glucose metabolism.

- Clinical Trials : The compound has shown promise in early-phase clinical trials, demonstrating a favorable pharmacokinetic profile with lower clearance and higher bioavailability compared to its metabolites .

Metabolite Analysis

Research on AMG 221 has focused on its metabolites, which are crucial for understanding the drug's efficacy and safety profile. Eight major metabolites have been identified and characterized:

| Metabolite | Description |

|---|---|

| Metabolite 1 | Parent compound, potent inhibitor of 11β-HSD1 |

| Metabolite 2 | Equipotent to parent compound with better pharmacokinetics |

| Metabolite 3 | Hydroxylated derivative |

| Metabolite 4 | Ketone derivative |

| Metabolite 5 | Hydroxylated derivative |

| Metabolite 6 | Hydroxylated derivative |

| Metabolite 7 | Hydroxylated derivative |

| Metabolite 8 | Alkene derivative |

These metabolites were synthesized and evaluated for their activity in various in vitro and in vivo models, confirming their relevance in the therapeutic context of AMG 221 .

Pharmacodynamic Studies

Pharmacodynamic studies have been conducted to assess the impact of AMG 221 on adipose tissue. In mouse models, it was observed that the compound significantly inhibited adipose tissue activity related to the enzyme, thereby showcasing its potential for managing metabolic disorders .

Case Studies and Observational Research

Case studies focusing on the application of AMG 221 in clinical settings have provided insights into its effectiveness and patient outcomes. For instance, observational studies have documented patient responses to treatment regimens involving AMG 221, highlighting improvements in metabolic parameters such as blood glucose levels and insulin sensitivity .

作用機序

AMG-221は、11β-ヒドロキシステロイド脱水素酵素タイプ1を阻害することで効果を発揮します。この阻害は、不活性なコルチゾンから活性なコルチゾールへの変換を抑制し、コルチゾールレベルを低下させます。コルチゾールレベルの低下は、肥満モデルにおいて、血糖値とインスリンレベルの低下、および体重の減少につながります。 関与する分子標的には、11β-HSD1酵素と関連する代謝経路が含まれます .

類似化合物との比較

AMG-221は、11β-HSD1阻害剤としての高い選択性と効力によって独特です。類似の化合物には、以下のようなものがあります。

BVT-3498: 臨床試験で使用されている別の選択的な11β-HSD1阻害剤です。

INCB13739: 代謝性疾患において類似の用途を持つ、選択的な11β-HSD1阻害剤です。

PF-915275: 潜在的な治療効果を持つ、11β-HSD1を標的とした別の化合物です。

これらの化合物と比較して、this compoundは血糖値とインスリンレベルの低下において優れた効果を示しており、さらなる研究開発の有望な候補となっています .

生物活性

AMG-221 is a small molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in the regulation of glucocorticoids and is implicated in metabolic disorders, particularly type 2 diabetes. This compound has garnered attention due to its potential therapeutic effects on insulin sensitivity and glucose metabolism.

This compound specifically inhibits the enzyme 11β-HSD1, which converts inactive cortisone into active cortisol in adipose tissue. By inhibiting this enzyme, this compound aims to reduce local cortisol levels, thereby improving insulin sensitivity and lowering hepatic glucose output in patients with type 2 diabetes .

Pharmacodynamics

In clinical studies, this compound demonstrated a potent and sustained inhibition of 11β-HSD1 activity. A population pharmacokinetic/pharmacodynamic (PK/PD) model showed that the maximal inhibition (I(max)) of 11β-HSD1 was approximately 0.975, with an IC₅₀ (the plasma concentration associated with 50% inhibition) of about 1.19 ng/mL . The compound’s effects were sustained over a 24-hour period after administration, indicating its potential for once-daily dosing regimens.

Metabolite Activity

Research has identified several metabolites of this compound, notably metabolite 2 , which exhibits equipotent activity against the target enzyme compared to the parent compound. This metabolite also showed lower in vivo clearance and higher bioavailability in animal models, suggesting it may contribute significantly to the pharmacodynamic effects observed with this compound .

Clinical Trials

A series of clinical trials have been conducted to evaluate the safety and efficacy of this compound in humans. In one notable study involving healthy obese subjects, doses of this compound were administered at varying levels (3 mg, 30 mg, and 100 mg). The results indicated a clear dose-response relationship with significant reductions in 11β-HSD1 activity as measured in ex vivo adipose tissue samples .

Comparative Data

The following table summarizes key pharmacokinetic parameters and biological activity findings for this compound:

| Parameter | Value |

|---|---|

| K i (inhibition constant) | 12.8 nM |

| I(max) | 0.975 |

| IC₅₀ | 1.19 ng/mL |

| Baseline enzyme activity | 755 ± 61 pmol/mg |

| Sustained inhibition duration | 24 hours |

Safety Profile

The safety profile of this compound has been assessed through various studies, with common side effects including mild gastrointestinal disturbances. Long-term studies are ongoing to evaluate the chronic effects of this compound on metabolic parameters and overall health outcomes in diabetic populations.

特性

CAS番号 |

1095565-81-3 |

|---|---|

分子式 |

C14H22N2OS |

分子量 |

266.40 g/mol |

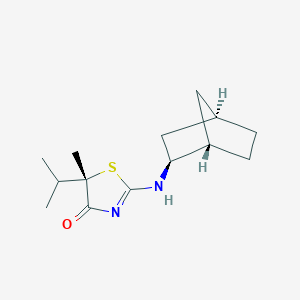

IUPAC名 |

(5S)-2-[[(1S,2S,4R)-2-bicyclo[2.2.1]heptanyl]imino]-5-methyl-5-propan-2-yl-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C14H22N2OS/c1-8(2)14(3)12(17)16-13(18-14)15-11-7-9-4-5-10(11)6-9/h8-11H,4-7H2,1-3H3,(H,15,16,17)/t9-,10+,11+,14+/m1/s1 |

InChIキー |

YCNCXQNUXCHRRX-ZHPDPMBESA-N |

SMILES |

CC(C)C1(C(=O)NC(=NC2CC3CCC2C3)S1)C |

異性体SMILES |

CC(C)[C@]1(C(=O)NC(=N[C@H]2C[C@@H]3CC[C@H]2C3)S1)C |

正規SMILES |

CC(C)C1(C(=O)NC(=NC2CC3CCC2C3)S1)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

AMG-221; AMG 221; AMG221. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。